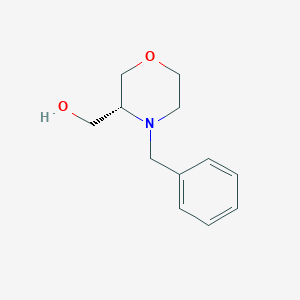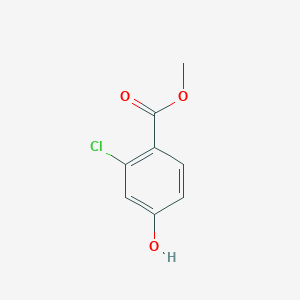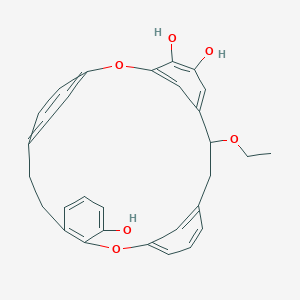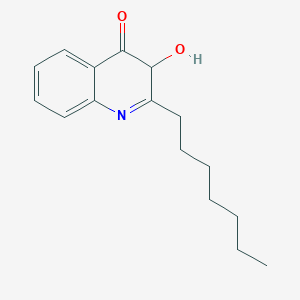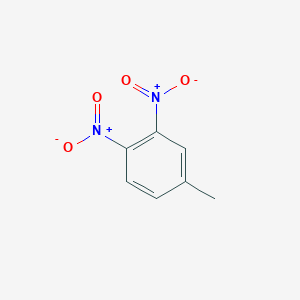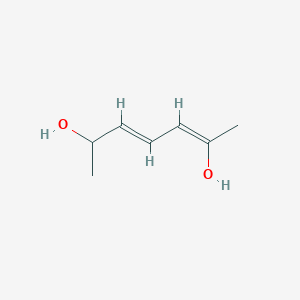
(2Z,4E)-hepta-2,4-diene-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E)-hepta-2,4-diene-2,6-diol, also known as heptadienediol, is a natural polyene alcohol that is produced by various microorganisms, including fungi, bacteria, and yeasts. This molecule has been the subject of numerous scientific studies due to its unique chemical structure and potential applications in various fields, including medicine, agriculture, and food industry.
Mécanisme D'action
The mechanism of action of (2Z,4E)-hepta-2,4-diene-2,6-diolol is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in microorganisms and cancer cells. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, by disrupting their cell walls and membranes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
Effets Biochimiques Et Physiologiques
Heptadienediol has been shown to have various biochemical and physiological effects on organisms. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in human cells, which may contribute to its anti-inflammatory and anti-tumor effects. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in human cells, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Heptadienediol has several advantages for use in laboratory experiments. It is a natural compound that can be easily synthesized using biotransformation methods, making it a cost-effective and environmentally friendly alternative to synthetic compounds. It also has low toxicity and is generally considered safe for use in laboratory experiments. However, its low solubility in water and organic solvents may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for research on (2Z,4E)-hepta-2,4-diene-2,6-diolol. One area of interest is the development of new drugs based on its anti-inflammatory, anti-tumor, and anti-bacterial properties. Another area of interest is the exploration of its potential as a natural pesticide in agriculture. Additionally, further studies are needed to elucidate its mechanism of action and biochemical effects on organisms.
Méthodes De Synthèse
The synthesis of (2Z,4E)-hepta-2,4-diene-2,6-diolol can be achieved through various methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of organic solvents and reagents to produce the molecule, while biotransformation relies on the enzymatic activity of microorganisms to convert precursors into (2Z,4E)-hepta-2,4-diene-2,6-diolol. The latter method is preferred due to its high yield, low cost, and environmental friendliness.
Applications De Recherche Scientifique
Heptadienediol has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs. In agriculture, it has been found to have insecticidal and fungicidal effects, making it a potential alternative to chemical pesticides. In the food industry, it has been used as a natural preservative due to its antimicrobial properties.
Propriétés
Numéro CAS |
102605-89-0 |
|---|---|
Nom du produit |
(2Z,4E)-hepta-2,4-diene-2,6-diol |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(2Z,4E)-hepta-2,4-diene-2,6-diol |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3+,7-5- |
Clé InChI |
RGHYWMFALZHNSF-BZDQXIRASA-N |
SMILES isomérique |
CC(/C=C/C=C(/C)\O)O |
SMILES |
CC(C=CC=C(C)O)O |
SMILES canonique |
CC(C=CC=C(C)O)O |
Synonymes |
2,4-Heptadiene-2,6-diol, (Z,E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
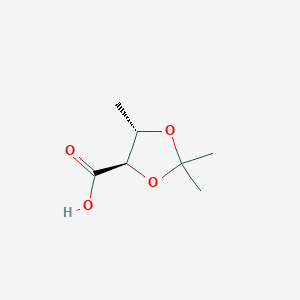
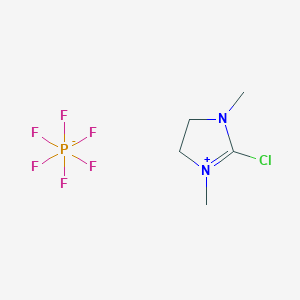
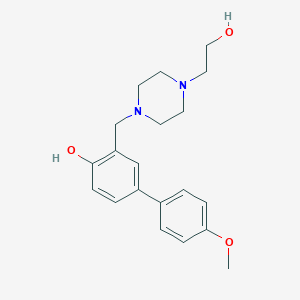
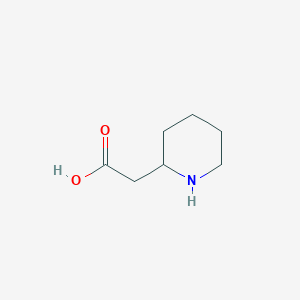
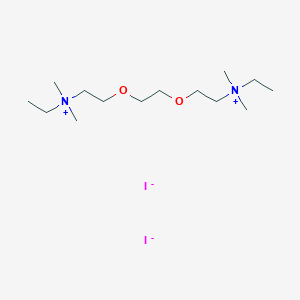
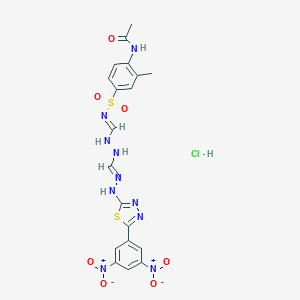
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
